molecular formula C10H16O6 B3057403 [(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate CAS No. 80244-96-8

[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate

Cat. No.: B3057403
CAS No.: 80244-96-8
M. Wt: 232.23 g/mol
InChI Key: AUYDCDFGKWMOKV-UHFFFAOYSA-N
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Description

This compound, also known as (3aR,5R,6R,6aR)-5-(Hydroxymethyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol, has a CAS Number of 37077-81-9 . It has a molecular weight of 190.2 and its IUPAC name is 1,2-O-(1-methylethylidene)-alpha-D-ribofuranose . It is stored at room temperature in an inert atmosphere and is a solid in physical form .


Molecular Structure Analysis

The molecular formula of this compound is C8H14O5 . The InChI code is 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.2 . The InChI code is 1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .

Scientific Research Applications

Valorization of Sugars from Biomass

The compound under discussion is related to the valorization of sugars from lignocellulosic biomass, leading to the production of chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural. These chemicals are used as building blocks in various industries. The review highlights the importance of solvent selection in green chemistry to enhance the productivity of furans production processes while minimizing environmental, health, and safety impacts. The COnductor-like Screening MOdel for Real Solvents (COSMO-RS) is used for solvent screening, emphasizing the selection of green solvents like ethyl acetate and methyl propionate for the in situ extraction of furans from aqueous media (Jesús Esteban, A. Vorholt, W. Leitner, 2020).

Aroma Blueprint in Hazelnuts

A study on the volatilome of hazelnuts (Corylus avellana L.) identified key odorants that define the distinctive aroma blueprint of high-quality hazelnuts. This research provides insights into how phenotype expression, cultivar, post-harvest practices, and storage conditions affect the primary metabolome and quality of hazelnuts. Understanding the volatilome and its key components aids in improving the quality of hazelnuts used in the confectionery industry (Simone Squara, F. Stilo, Marta Cialiè Rosso, et al., 2022).

Biomass-derived Chemicals

The review on 5-Hydroxymethylfurfural (HMF) emphasizes its role as a biomass-derived platform chemical produced from carbohydrates. HMF's applications in producing value-added chemicals, materials, and biofuels are discussed. The review highlights the use of HMF as a building block in organic synthesis for the preparation of various fine chemicals, demonstrating its potential to incorporate renewable carbon sources into final products (Weigang Fan, C. Verrier, Y. Queneau, F. Popowycz, 2019).

Sustainable Polymers and Materials

A comprehensive analysis of the synthesis of HMF from plant feedstocks and its prospects in producing monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals is provided. The review discusses important HMF derivatives and anticipates a significant extension of HMF applications, making it a major source of carbon and hydrogen for 21st-century chemistry (V. M. Chernyshev, O. A. Kravchenko, V. Ananikov, 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302-H312-H332 . Precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501 .

Properties

IUPAC Name

[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O6/c1-5(11)13-4-6-7(12)8-9(14-6)16-10(2,3)15-8/h6-9,12H,4H2,1-3H3/t6-,7+,8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYDCDFGKWMOKV-BZNPZCIMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C2C(O1)OC(O2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]2[C@H](O1)OC(O2)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Reactant of Route 3
Reactant of Route 3
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Reactant of Route 4
Reactant of Route 4
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Reactant of Route 5
Reactant of Route 5
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate
Reactant of Route 6
Reactant of Route 6
[(3aR,5R,6S,6aR)-6-Hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl acetate

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